molecular formula C10H16ClN5 B15056387 5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine

5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine

Cat. No.: B15056387
M. Wt: 241.72 g/mol
InChI Key: ZPZUWVJTPQZWGN-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine is a heterocyclic compound that contains a pyridazine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine typically involves the reaction of 5-chloro-6-hydrazinylpyridazine with N,N-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-(piperazin-1-yl)pyridazin-4-amine: Similar structure but lacks the N,N-dimethyl substitution.

    6-(Piperazin-1-yl)pyridazin-4-amine: Similar core structure but without the chlorine and N,N-dimethyl groups.

Uniqueness

The presence of the chlorine atom and the N,N-dimethyl substitution in 5-Chloro-N,N-dimethyl-6-(piperazin-1-yl)pyridazin-4-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

5-chloro-N,N-dimethyl-6-piperazin-1-ylpyridazin-4-amine

InChI

InChI=1S/C10H16ClN5/c1-15(2)8-7-13-14-10(9(8)11)16-5-3-12-4-6-16/h7,12H,3-6H2,1-2H3

InChI Key

ZPZUWVJTPQZWGN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=NC(=C1Cl)N2CCNCC2

Origin of Product

United States

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